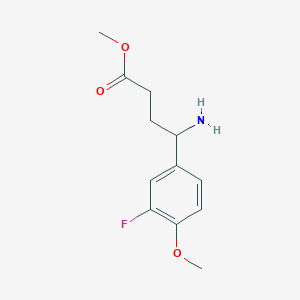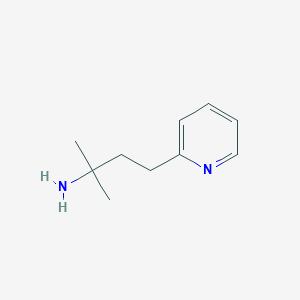
4-Methyl-2,4-pentadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,4-pentadienal is an organic compound with the molecular formula C₆H₈O It is a conjugated aldehyde, characterized by the presence of a methyl group and two conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2,4-pentadienal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,4-pentadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Methyl-2,4-pentadienoic acid.
Reduction: 4-Methyl-2,4-pentadienol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2,4-pentadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,4-pentadienal involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the aldehyde group. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through processes like nucleophilic addition and electrophilic substitution. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienal: Lacks the methyl group, resulting in different reactivity and applications.
4-Methyl-2-pentenal: Similar structure but with a single double bond, leading to different chemical properties.
5-Aminopenta-2,4-dienal: Contains an amino group, making it more reactive in certain biological contexts.
Uniqueness
4-Methyl-2,4-pentadienal is unique due to its specific combination of a conjugated diene system and an aldehyde group, along with the presence of a methyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(2E)-4-methylpenta-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3-5H,1H2,2H3/b4-3+ |
InChI Key |
CPHXZIBGZOPWBM-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=C)/C=C/C=O |
Canonical SMILES |
CC(=C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)

![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)









